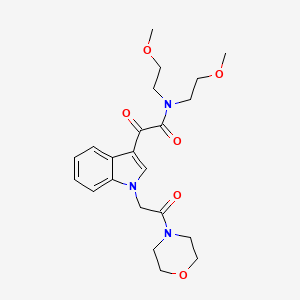
N,N-bis(2-methoxyethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-methoxyethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H29N3O6 and its molecular weight is 431.489. The purity is usually 95%.
BenchChem offers high-quality N,N-bis(2-methoxyethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-bis(2-methoxyethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical and Pharmacological Research
N,N-bis(2-methoxyethyl)amino substituted chromones or benzochromones, related to the chemical structure , have been prepared for potential pharmacological applications. However, their pharmacological screening indicated no tumor-inhibiting activity (Mazzei, Roma, & Ermili, 1979).
Synthesis of Carbamate Indole Derivatives
N,N′-Bis(methoxycarbonyl)-p-benzoquinone diimine, closely related to the compound of interest, has been used to synthesize morpholino-substituted cyclohexane-and cyclopentane-fused indole derivatives. These derivatives are of interest for their potential applications in medicinal chemistry (Borisov, Kamanina, & Velikorodov, 2007).
Ionic Liquid Synthesis
Compounds including N,N-bis(2-methoxyethyl)-morpholinium bis(trifluoromethylsulfonyl)imide, related to the requested chemical, have been synthesized as room-temperature ionic liquids (RTILs). Their electrochemical properties have been studied, contributing to the understanding of RTILs' potential applications in various industries (Komayko et al., 2018).
Antituberculosis Activity
Derivatives including N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide have been synthesized and characterized for their potential antituberculosis activities, showcasing the medicinal potential of such compounds (Bai et al., 2011).
Palladium(II) and Mercury(II) Complexation
Compounds like bis{2-(N-morpholino)ethyl}telluride, structurally related to the compound , have been synthesized and used for complexation with palladium(II) and mercury(II). This research aids in understanding the metal-binding capabilities of such compounds (Singh et al., 2000).
Synthesis of Pyrimido[4,5-b]indoles
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, closely related to the compound , has been used to synthesize a new series of pyrimido[4,5-b]indole derivatives. These compounds are of interest due to their potential applications in pharmaceuticals (Kaptı, Dengiz, & Balcı, 2016).
Antimicrobial Activity
Pyrimidine-triazole derivatives synthesized from molecules structurally related to the compound have been studied for antimicrobial activity, revealing potential applications in combating bacterial and fungal infections (Majithiya & Bheshdadia, 2022).
Eigenschaften
IUPAC Name |
N,N-bis(2-methoxyethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6/c1-29-11-7-24(8-12-30-2)22(28)21(27)18-15-25(19-6-4-3-5-17(18)19)16-20(26)23-9-13-31-14-10-23/h3-6,15H,7-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COARHIYUHTTXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-methoxyethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


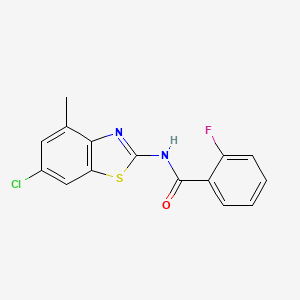
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2437008.png)
![6-Fluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2437009.png)
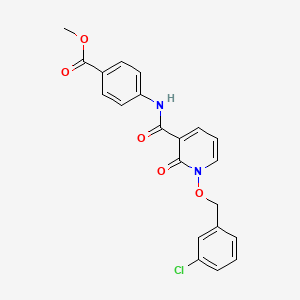
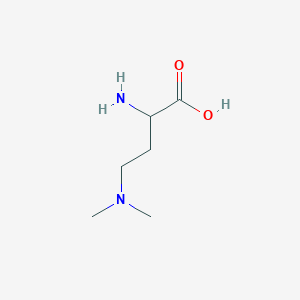
![2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide](/img/structure/B2437013.png)
![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2437018.png)
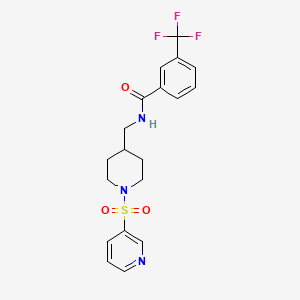
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2437021.png)
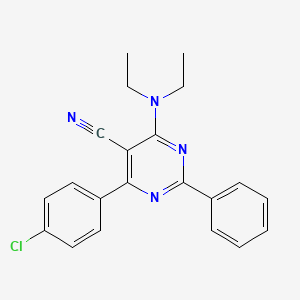
![2-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2437023.png)
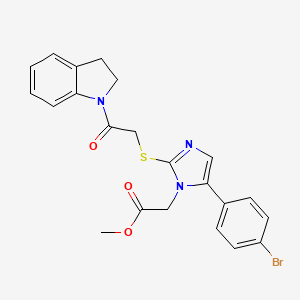
![(2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B2437026.png)